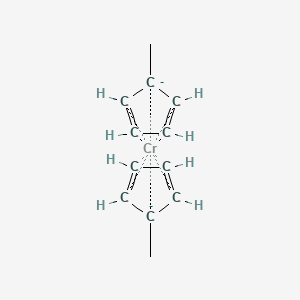
Chromium;5-methylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium;5-methylcyclopenta-1,3-diene is an organometallic compound that consists of a chromium atom coordinated to a 5-methylcyclopenta-1,3-diene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium;5-methylcyclopenta-1,3-diene typically involves the reaction of chromium trichloride with 5-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: Ligand substitution reactions can occur, where the 5-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Chromium oxides and other chromium-containing compounds.
Reduction: Lower oxidation state chromium complexes.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Chromium;5-methylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.
Industry: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.
Mécanisme D'action
The mechanism of action of chromium;5-methylcyclopenta-1,3-diene involves its ability to coordinate with other molecules and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating various chemical transformations. The 5-methylcyclopenta-1,3-diene ligand stabilizes the chromium center and influences its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium;cyclopenta-1,3-diene: Similar structure but without the methyl group.
Chromium;1,1’-dimethylcyclopenta-1,3-diene: Contains two methyl groups on the cyclopentadiene ligand.
Chromium;1,3-dimethylcyclopenta-1,3-diene: Methyl groups are positioned differently on the cyclopentadiene ring.
Uniqueness
Chromium;5-methylcyclopenta-1,3-diene is unique due to the presence of the methyl group at the 5-position of the cyclopentadiene ring. This structural feature influences its chemical reactivity and stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H14Cr-2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
chromium;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Cr/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1; |
Clé InChI |
BDKYUUTZOLSNGV-UHFFFAOYSA-N |
SMILES canonique |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


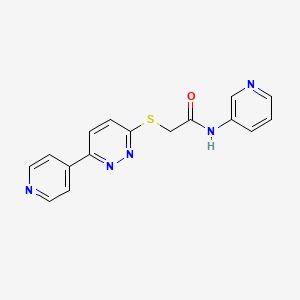
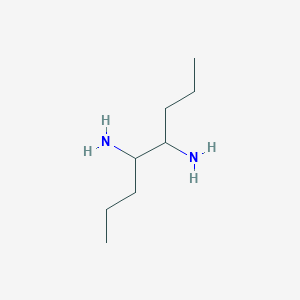


![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
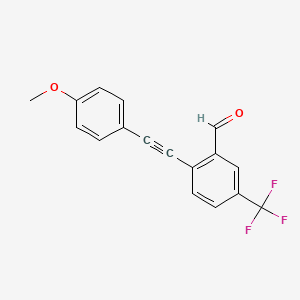
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
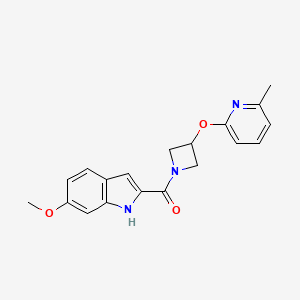
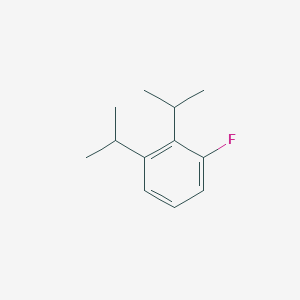
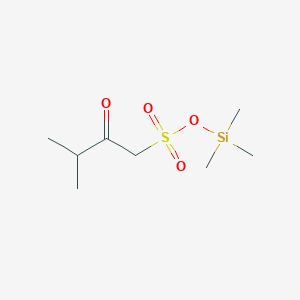


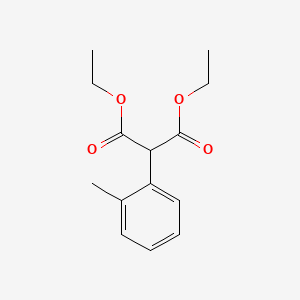
![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)
